molecular formula C26H24N2O4S B11367654 Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11367654
M. Wt: 460.5 g/mol
InChI Key: QTGZSDVJXVDRED-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen

Preparation Methods

The synthesis of ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiophene and oxazole derivatives, such as:

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O4S/c1-5-31-26(30)23-20(18-9-6-15(2)7-10-18)14-33-25(23)27-24(29)21-13-22(32-28-21)19-11-8-16(3)17(4)12-19/h6-14H,5H2,1-4H3,(H,27,29)

InChI Key

QTGZSDVJXVDRED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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